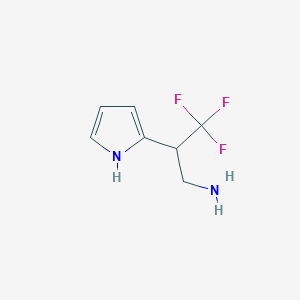

3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine

Description

3,3,3-Trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine (CAS: 953899-12-2) is a fluorinated amine derivative featuring a pyrrole heterocycle at the C2 position and a trifluoromethyl group at the C3 position. Its molecular formula is C₉H₁₀F₃N₃, with a molecular weight of 223.18 g/mol . This structural motif is common in medicinal chemistry, where fluorine atoms enhance metabolic stability and bioavailability .

Properties

IUPAC Name |

3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3N2/c8-7(9,10)5(4-11)6-2-1-3-12-6/h1-3,5,12H,4,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELZBDZZXYFOEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C(CN)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine typically involves the reaction of a pyrrole derivative with a trifluoromethylating agent. One common method is the reaction of 2-(1H-pyrrol-2-yl)propan-1-amine with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3,3,3-Trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of trifluoromethyl ketones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or ethers.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anesthetic Properties:

Research has indicated that compounds similar to 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine exhibit potent anesthetic properties. For instance, analogs have shown the ability to reduce the minimum alveolar concentration (MAC) of isoflurane without significant cardiovascular side effects . This highlights the potential of trifluorinated pyrroles in developing safer anesthetic agents.

2. Anticonvulsant Activity:

Studies have demonstrated that certain analogs possess anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders. The mechanism of action appears to involve modulation of GABA(A) receptor activity . The structural features of 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine may enhance its efficacy and selectivity compared to traditional anticonvulsants.

3. Versatile Scaffold for Drug Development:

The compound serves as a versatile scaffold for synthesizing new drug candidates targeting various diseases. Its unique chemical structure allows for modifications that can lead to improved pharmacokinetic and pharmacodynamic profiles. For example, derivatives have been explored for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier .

Case Studies

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocycle Substitution: Pyrazole and Triazole Analogs

3,3,3-Trifluoro-2-(1H-pyrazol-1-yl)propan-1-amine (CAS: 1157125-98-8)

- Molecular Formula : C₆H₈F₃N₃

- Molecular Weight : 179.14 g/mol

- Key Differences : Replaces pyrrole with pyrazole (two adjacent nitrogen atoms).

- Pyrazole’s aromaticity may enhance π-π stacking interactions in biological targets .

3,3,3-Trifluoro-2-(1H-1,2,4-triazol-1-yl)propan-1-amine (CAS: 1157126-01-6)

- Molecular Formula : C₅H₇F₃N₄

- Molecular Weight : 180.13 g/mol

- Key Differences : Substitutes pyrrole with 1,2,4-triazole (three nitrogen atoms).

- Properties : Higher hydrogen-bonding capacity and polarity compared to pyrrole, which may reduce membrane permeability but improve target binding specificity. Triazoles are often used in antifungal and antiviral agents .

Aromatic System Expansion: Indole Derivative

3,3,3-Trifluoro-2-(1-methyl-1H-indol-3-yl)propan-1-amine (CAS: 1135187-36-8)

- Molecular Formula : C₁₂H₁₃F₃N₂

- Molecular Weight : 242.24 g/mol

- Key Differences : Pyrrole replaced with 1-methylindole (a bicyclic aromatic system).

- Properties: Increased lipophilicity and steric bulk due to the indole group.

Trifluoromethylphenyl Substitution

3,3,3-Trifluoro-2-[3-(trifluoromethyl)phenyl]propan-1-amine (CAS: 1509631-85-9)

- Molecular Formula : C₁₀H₉F₆N

- Molecular Weight : 257.18 g/mol

- Key Differences : Pyrrole replaced with a 3-(trifluoromethyl)phenyl group.

- Properties : Enhanced hydrophobicity and electron-withdrawing effects from dual trifluoromethyl groups. Such substituents are common in agrochemicals and kinase inhibitors .

Hydroxyl Derivative

2-Amino-3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-ol (CAS: 1909348-09-9)

- Molecular Formula : C₇H₉F₃N₂O

- Molecular Weight : 194.15 g/mol

- Key Differences : Amine group replaced with a hydroxyl group.

- Properties : Increased hydrophilicity due to the hydroxyl group, altering solubility and reducing blood-brain barrier penetration. Such modifications are used to tune pharmacokinetics .

Research Findings and Implications

- Lipophilicity Trends : The trifluoromethyl group universally increases lipophilicity, but heterocycle choice modulates this effect. Pyrazole and triazole analogs exhibit lower logP values than the indole or phenyl derivatives .

- Biological Activity: Tambjamine analogs () demonstrate anion transport activity, suggesting the target compound and its pyrazole/triazole analogs may share ionophoric properties .

- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for Tambjamine derivatives, involving condensation of aldehydes with amines followed by reduction (e.g., NaBH₄) .

Biological Activity

3,3,3-Trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a trifluoromethyl group, an amino group, and a pyrrole ring. The trifluoromethyl group enhances the compound's stability and bioavailability, which are critical for its pharmacological applications.

- Chemical Formula : C7H9F3N2

- Molecular Weight : 194.15 g/mol

- CAS Number : 1909348-09-9

The biological activity of 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine is thought to involve several mechanisms:

- Membrane Penetration : The trifluoromethyl group aids in penetrating biological membranes.

- Hydrogen Bonding : The amino group can form hydrogen bonds with target biomolecules.

- π-π Interactions : The pyrrole ring can engage in π-π interactions, enhancing binding affinity to targets.

Anticonvulsant Activity

Research has demonstrated that analogues of 3,3,3-trifluoro compounds exhibit potent anticonvulsant properties. A study indicated that certain derivatives significantly reduced the minimum alveolar concentration (MAC) of isoflurane without affecting cardiovascular parameters such as heart rate or blood pressure . This suggests a favorable safety profile for potential therapeutic use.

Anesthetic Properties

Compounds related to 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine have been evaluated for their anesthetic effects. The aforementioned study highlighted that these compounds could enhance GABA(A) currents in hippocampal neurons, indicating their potential as general anesthetics with minimal side effects .

Research Findings and Case Studies

A comprehensive analysis of various studies reveals the following insights:

Synthesis Methods

The synthesis of 3,3,3-trifluoro-2-(1H-pyrrol-2-yl)propan-1-amine can be achieved through various organic reactions involving trifluoromethylation and amination processes. Key steps often include:

- Trifluoromethylation : Utilizing reagents such as trifluoromethyl iodide.

- Amination : Employing amines under controlled conditions to ensure high yield and purity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.